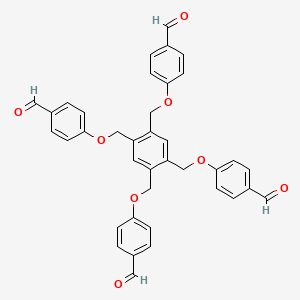
4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde is an intricate organic compound that finds its roots in advanced synthetic chemistry. As a multifaceted molecule, it showcases significant potential across various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with 4-hydroxybenzaldehyde under carefully controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound necessitates rigorous control over reaction parameters such as temperature, pressure, and reactant concentrations. Automated systems ensure consistency and scalability, allowing for large-batch synthesis while maintaining high purity and yield.
Types of Reactions:
Oxidation: : The compound undergoes mild oxidation reactions to form intermediate products that may further react under controlled conditions.
Reduction: : Reductive processes can modify the aldehyde groups, leading to the formation of alcohols.
Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: : Electrophilic reagents such as nitrating agents or nucleophilic reagents like alkoxides.
Major Products: The major products derived from these reactions include substituted benzaldehyde derivatives, benzoic acids, and aromatic alcohols.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its multi-functional nature allows for the exploration of novel synthetic pathways and the development of new materials.
Biology: The compound’s ability to interact with biological molecules makes it a valuable probe in biochemical studies. It can be used in the design of sensors and probes for detecting specific biological targets.
Medicine: Potential pharmaceutical applications include its use as a scaffold for drug development. Its structural framework allows for the attachment of various functional groups, leading to the creation of new therapeutic agents.
Industry: In the field of materials science, this compound is explored for the development of high-performance polymers and advanced composite materials. Its aromatic structure imparts rigidity and stability, making it suitable for high-stress applications.
Mechanism of Action
Comparison with Other Compounds: Compared to similar tetrafunctional aldehydes, 4,4',4'',4'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde stands out due to its unique structural arrangement. The presence of both aromatic rings and flexible methylene linkers provides a balance between rigidity and adaptability, making it particularly useful in diverse applications.
Comparison with Similar Compounds
4,4',4'',4'''-((Benzene-1,3,5,6-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde
4,4',4'',4'''-((Benzene-1,2,3,4-tetrayltetrakis(methylene))tetrakis(oxy))tetrabenzaldehyde
4,4',4'',4'''-((Benzene-1,3,5-triyltris(methylene))trisbromide)benzaldehyde
Properties
IUPAC Name |
4-[[2,4,5-tris[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O8/c39-19-27-1-9-35(10-2-27)43-23-31-17-33(25-45-37-13-5-29(21-41)6-14-37)34(26-46-38-15-7-30(22-42)8-16-38)18-32(31)24-44-36-11-3-28(20-40)4-12-36/h1-22H,23-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFKGDAHHZEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2COC3=CC=C(C=C3)C=O)COC4=CC=C(C=C4)C=O)COC5=CC=C(C=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5(6H)-one](/img/structure/B8198615.png)
![4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline](/img/structure/B8198618.png)
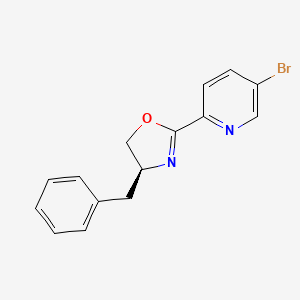
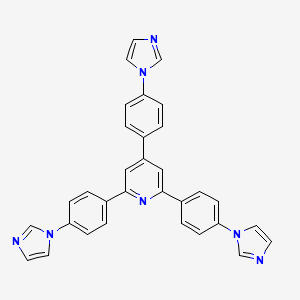
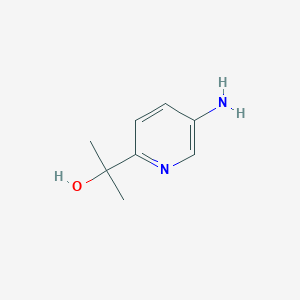
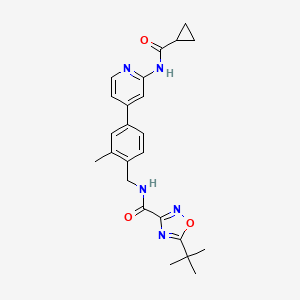
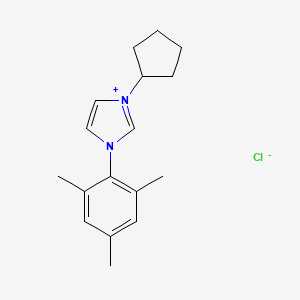
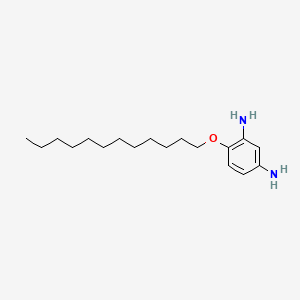
![4-[3,5-bis(4-amino-3-methoxyphenyl)-2,4,6-trimethylphenyl]-2-methoxyaniline](/img/structure/B8198643.png)

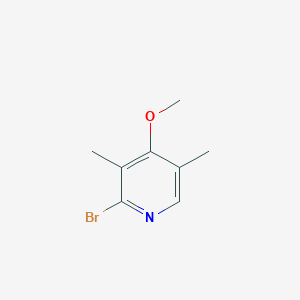
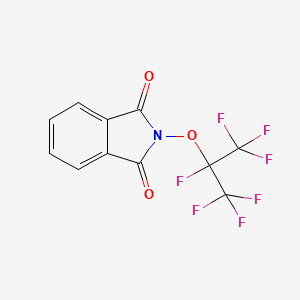
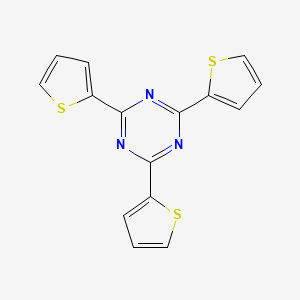
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline](/img/structure/B8198689.png)
